In-Depth Technical Guide to the Synthesis of N-Ethylnorketamine from 2-Chlorobenzonitrile
In-Depth Technical Guide to the Synthesis of N-Ethylnorketamine from 2-Chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for N-Ethylnorketamine, a derivative of ketamine, commencing from the precursor 2-chlorobenzonitrile (B47944). The synthesis is presented as a multi-step process, drawing upon established chemical reactions and methodologies reported in scientific literature for analogous compounds. This document is intended for an audience with a strong background in synthetic organic chemistry and is for informational and research purposes only.
I. Overview of the Synthetic Strategy
The synthesis of N-Ethylnorketamine from 2-chlorobenzonitrile can be conceptualized as a two-stage process. The initial stage involves the formation of a key intermediate, 2-(2-chlorophenyl)cyclopentyl-ketone, through a Grignard reaction. The subsequent stage focuses on the introduction of the N-ethylamino group to this ketone intermediate, which can be achieved via reductive amination. This approach is a common and effective strategy for the synthesis of various arylcyclohexylamine derivatives.
II. Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-chlorophenyl)cyclopentyl-ketone
This procedure is adapted from a method described for the synthesis of o-chlorophenyl-cyclopentyl-ketone, a direct precursor in the synthesis of ketamine and its analogs.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chlorobenzonitrile | C₇H₄ClN | 137.57 | 13.76 g | 0.1 |
| Magnesium turnings | Mg | 24.31 | 4.86 g | 0.2 |
| Cyclopentyl chloride | C₅H₉Cl | 104.58 | 20.92 g | 0.2 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 40 mL | - |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 70 mL | - |
| 4N Hydrochloric acid | HCl | 36.46 | 25 mL | - |
| 4N Sulfuric acid | H₂SO₄ | 98.08 | 50 mL | - |
| Sodium bicarbonate (5% aq. solution) | NaHCO₃ | 84.01 | 80 mL | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (4.86 g, 0.2 mol). Add a solution of cyclopentyl chloride (20.92 g, 0.2 mol) in 40 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the cyclopentyl chloride solution to the magnesium to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining cyclopentyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
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Solvent Exchange: Begin to distill off the diethyl ether while slowly adding 70 mL of anhydrous toluene. Continue the distillation until the temperature of the reaction mixture reaches the boiling point of toluene, ensuring that the ether has been replaced. Cool the reaction mixture to 50°C.
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Reaction with Nitrile: Prepare a solution of 2-chlorobenzonitrile (13.76 g, 0.1 mol) in 50 mL of anhydrous toluene. Add this solution dropwise to the Grignard reagent over 30 minutes. After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
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Hydrolysis and Work-up: Cool the reaction mixture in an ice bath. With vigorous stirring, slowly add 25 mL of 4N aqueous hydrochloric acid, followed by 50 mL of 4N aqueous sulfuric acid, ensuring the internal temperature does not exceed 25°C. Heat the mixture to reflux for 2 hours to hydrolyze the intermediate imine. After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, twice with 40 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a thick oil. The product can be further purified by vacuum distillation.
Expected Yield: Approximately 87.8% of the theoretical yield.[1]
Step 2: Synthesis of N-Ethylnorketamine via Reductive Amination
This step involves the reaction of the ketone intermediate with ethylamine (B1201723) in the presence of a reducing agent. This method is a common and efficient way to form secondary amines from ketones. A similar procedure is outlined for the synthesis of N-ethyl cyclohexylamine (B46788) from cyclohexanone.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-chlorophenyl)cyclopentyl-ketone | C₁₂H₁₃ClO | 208.68 | 10.4 g | 0.05 |
| Ethylamine (70% in water) | C₂H₅NH₂ | 45.08 | 3.2 g (of C₂H₅NH₂) | 0.07 |
| Methanol (B129727) | CH₃OH | 32.04 | 100 mL | - |
| Sodium borohydride (B1222165) | NaBH₄ | 37.83 | 2.8 g | 0.075 |
| Hydrochloric acid (concentrated) | HCl | 36.46 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Sodium hydroxide (B78521) (aq. solution) | NaOH | 40.00 | As needed | - |
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 2-(2-chlorophenyl)cyclopentyl-ketone (10.4 g, 0.05 mol) in 100 mL of methanol. Add ethylamine (70% in water, containing 3.2 g of ethylamine, 0.07 mol) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (2.8 g, 0.075 mol) in small portions, keeping the temperature below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add 100 mL of diethyl ether to the residue and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
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Product Isolation (as Hydrochloride Salt): Dry the ether layer over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the N-Ethylnorketamine hydrochloride salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
III. Visualizations
Synthetic Pathway
